3,5-dibenzylpiperidin-4-one
Description
Properties
CAS No. |
2413886-15-2 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dibenzylpiperidin 4 One and Its Precursors
Classical Condensation Approaches to the Piperidin-4-one Core
Traditional methods for constructing the piperidin-4-one ring often involve the formation of carbon-carbon and carbon-nitrogen bonds through condensation reactions. These approaches are valued for their simplicity and the use of readily available starting materials.
Mannich-Type Reactions in 3,5-Dibenzylpiperidin-4-one Synthesis
The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. This three-component condensation involves an amine, a non-enolizable aldehyde, and an enolizable ketone or aldehyde, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base. researchgate.netucl.ac.ukwikipedia.org In the context of this compound, a double Mannich reaction is employed.
The general approach involves the reaction of a primary amine (or ammonia (B1221849), often from ammonium (B1175870) acetate), two equivalents of an aromatic aldehyde (benzaldehyde in this case), and a ketone that can be enolized at two α-positions, such as acetone (B3395972) or a derivative. chemrevlett.comasianpubs.org The reaction proceeds through the in-situ formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol or enolate of the ketone. A second condensation on the other side of the ketone leads to the cyclized piperidin-4-one ring. The synthesis of cis-3,5-dibenzyl-1-phenylpiperidin-4-one has been reported using such "classical condensation chemistry". researchgate.netpsu.eduosti.gov
The reaction is typically carried out in a protic solvent like ethanol (B145695) and can be catalyzed by either acid or base. rdd.edu.iq The stereochemistry of the resulting 3,5-disubstituted piperidin-4-one is influenced by the reaction conditions and the nature of the substituents.
Table 1: Typical Reactants in Mannich Synthesis of Substituted Piperidin-4-ones
| Component | Example | Role |
| Amine Source | Ammonium Acetate, Benzylamine | Provides the nitrogen atom for the heterocycle |
| Aldehyde | Benzaldehyde | Provides the benzyl (B1604629) substituents at C3 and C5 |
| Ketone | Acetone, Butanone | Provides the C2, C4, and C6 atoms of the piperidine (B6355638) ring |
| Solvent | Ethanol | Reaction medium |
| Catalyst | Acid (e.g., HCl) or Base | Promotes iminium ion formation and enolization |
Ring-Closing Strategies and Cyclization Pathways
Ring-closing strategies offer an alternative approach to the piperidin-4-one core, where a pre-formed acyclic precursor containing the necessary atoms is cyclized. Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including those found in piperidine derivatives. wikipedia.orgorganic-chemistry.orgd-nb.infobeilstein-journals.orgthieme-connect.de
For the synthesis of a precursor to this compound, a suitable diene could be envisioned. For instance, a diallylamine (B93489) derivative bearing the necessary benzyl and carbonyl functionalities could undergo RCM to form a tetrahydropyridine (B1245486) ring. Subsequent reduction of the double bond and any necessary functional group manipulations would yield the target piperidin-4-one. The reaction is catalyzed by transition metal complexes, most commonly those based on ruthenium, such as Grubbs' catalysts. organic-chemistry.orgd-nb.info The key driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, when terminal alkenes are used. organic-chemistry.org
While a direct application of RCM for the synthesis of this compound is not extensively documented in the provided literature, the general utility of RCM in constructing piperidine rings makes it a viable and strategic pathway. wikipedia.orgd-nb.info The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the ring closure.
Modern and Stereoselective Synthetic Protocols
Contemporary synthetic methods focus on improving efficiency, selectivity, and the ability to control stereochemistry, which is crucial for the synthesis of chiral molecules. These protocols often employ catalytic systems to achieve transformations that are difficult or impossible with classical methods.
Asymmetric Synthesis of Chiral this compound Derivatives
The development of asymmetric syntheses for piperidine derivatives is of significant interest due to the prevalence of chiral piperidines in biologically active compounds. While the direct asymmetric synthesis of this compound is not explicitly detailed, several strategies can be envisioned based on established methods for related structures.
One approach is the use of chiral catalysts in Mannich-type reactions. Organocatalysts, such as proline and its derivatives, have been successfully employed to achieve enantioselective Mannich reactions. acs.org These catalysts can facilitate the formation of a chiral enamine intermediate, which then reacts with the imine to produce a chiral β-amino ketone with high enantiomeric excess.
Another strategy involves the use of chiral auxiliaries. A chiral amine can be used as a starting material, which, after the Mannich condensation and cyclization, can be removed to yield the chiral piperidin-4-one.
Furthermore, enzymatic and chemoenzymatic methods have been applied to the synthesis of chiral 3,5-disubstituted piperidines. acs.orgnih.gov For example, a mixture of achiral cis- and racemic trans-3,5-piperidine diol has been transformed into a cis-(3R,5S)-diacetate with excellent diastereoselectivity using an enzyme- and ruthenium-catalyzed dynamic kinetic resolution. acs.orgnih.gov Such strategies could potentially be adapted to generate chiral precursors for this compound.
Catalytic Approaches to Piperidin-4-one Ring Formation
Catalytic methods provide efficient and atom-economical routes to the piperidin-4-one skeleton. These reactions often proceed under mild conditions and can offer high levels of selectivity.
Transition metals, particularly gold and palladium, have emerged as powerful catalysts for the synthesis of piperidin-4-ones through various cyclization pathways. mdpi.com
A notable gold-catalyzed approach is a formal [4+2] synthesis of piperidin-4-ones from secondary amines. acs.orgresearchgate.netnih.gov This two-step process involves the initial alkylation of a secondary amine with a 3-butynyl group, followed by a gold-catalyzed intramolecular alkyne oxidation and subsequent cyclization. The reaction is believed to proceed through a gold carbene intermediate, which then undergoes a hydride migration and cyclization to form the piperidin-4-one ring. acs.org This method has been shown to be effective for the synthesis of a variety of substituted piperidin-4-ones with moderate to excellent diastereoselectivities. acs.orgresearchgate.netnih.gov
Palladium catalysis is also widely used in the synthesis of nitrogen heterocycles. acs.orgnih.govacs.org Palladium-catalyzed cyclization reactions, such as the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, provide a modular route to highly substituted piperazines and related compounds. acs.orgnih.gov While a direct application to this compound is not explicitly described, the principles of palladium-catalyzed C-N bond formation and cyclization could be adapted for the construction of the piperidin-4-one ring from suitable acyclic precursors. For instance, palladium-catalyzed intramolecular hydroamination or oxidative amination of an appropriately substituted aminoalkene or aminoalkyne could be a viable strategy. mdpi.com
Table 2: Comparison of Catalytic Approaches to Piperidin-4-one Synthesis
| Catalytic System | Reaction Type | Key Features |
| Gold (Au) | Formal [4+2] Cycloaddition | Two-step process from secondary amines, proceeds via gold carbene intermediate, good diastereoselectivity. acs.orgresearchgate.netnih.gov |
| Palladium (Pd) | Decarboxylative Cyclization / Hydroamination | Modular synthesis, mild reaction conditions, high stereo- and regiochemical control in related systems. acs.orgnih.gov |
Organocatalytic Methods in Piperidin-4-one Construction
Organocatalysis has emerged as a powerful tool for the synthesis of heterocyclic systems, including the piperidin-4-one core, by avoiding the use of metal catalysts. These methods often rely on the formation of transient iminium or enamine intermediates to facilitate carbon-carbon bond formation.
A common organocatalytic approach involves the Mannich reaction, where a ketone, an aldehyde, and an amine condense to form the piperidin-4-one ring. For the synthesis of 3,5-disubstituted piperidin-4-ones, this typically involves the reaction of a 1,3-disubstituted acetone derivative with two equivalents of an aldehyde and an amine source like ammonium acetate. Piperidine itself can serve as a base catalyst in domino reactions that lead to highly substituted cyclic compounds. researchgate.net For instance, piperidine can mediate the one-pot synthesis of 3,5-disubstituted 2,6-dicyanoanilines through a domino sequence, showcasing its utility in facilitating complex ring-forming cascades. researchgate.net
Another strategy involves the Claisen-Schmidt condensation to create α,β-unsaturated ketone precursors, which can then undergo cyclization. However, traditional Claisen-Schmidt reactions often require harsh basic or acidic conditions and can lead to side products. Modern organocatalytic methods have been developed to overcome these limitations. For example, a solvent-free procedure using a catalytic system of TMSNMe2 and MgBr2·OEt2 has been shown to efficiently produce monoarylidene derivatives of piperidin-4-one at room temperature, minimizing the formation of undesired bis-arylidene byproducts. sharif.edu These methods often proceed through iminium transients, which enhance the reactivity of the ketone towards the aldehyde. sharif.edu
Furthermore, enantioselective organocatalytic methods have been developed for the synthesis of chiral piperidines. These often utilize chiral amine catalysts, such as those derived from quinoline, in combination with an acid co-catalyst to perform intramolecular aza-Michael reactions on N-tethered alkenes, yielding enantiomerically enriched substituted piperidines. mdpi.com
Table 1: Examples of Organocatalytic Conditions for Piperidin-4-one Analogs
| Catalyst System | Substrates | Product Type | Key Features |
| Piperidine | α-enolicdithioesters, malononitrile | 3,5-disubstituted 2,6-dicyanoanilines | Domino carboannulation; one-pot synthesis. researchgate.net |
| TMSNMe2 / MgBr2·OEt2 | Piperidin-4-one, aromatic aldehydes | 3-Monoarylidene-piperidin-4-ones | Solvent-free; room temperature; minimizes bis-adducts. sharif.edu |
| Quinoline organocatalyst / Trifluoroacetic acid | N-tethered alkenes | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Intramolecular aza-Michael reaction. mdpi.com |
Photoredox Catalysis and Electrocatalysis in Ring Synthesis
In recent years, photoredox and electrocatalysis have revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. youtube.com These techniques offer novel pathways for constructing complex molecular architectures like the piperidin-4-one ring.
Photoredox Catalysis utilizes visible light to excite a photocatalyst (typically a ruthenium or iridium complex), which can then engage in single-electron transfer (SET) with a substrate to generate a radical ion. youtube.com This strategy can be applied to the synthesis and functionalization of piperidine rings. For instance, photoredox catalysis can achieve α-amino C–H arylation of highly substituted piperidines, allowing for the introduction of aryl groups onto a pre-existing piperidine scaffold with high diastereoselectivity. nih.gov While this demonstrates functionalization rather than de novo ring synthesis, the underlying principle of generating radical intermediates can be harnessed for cyclization reactions. Programmable syntheses of other N-heterocycles, like piperazines, have been achieved through organic photoredox catalysis, where direct substrate oxidation leads to a radical cyclization with an in situ generated imine. nih.gov
Electrocatalysis uses an electric potential to drive redox reactions, providing a powerful and reagent-free method for generating reactive species. When combined with photoredox catalysis, a synergistic system known as photoelectrocatalysis can be created. This hybrid approach has been used to synthesize polycyclic pyrimidin-4-ones through the dehydrogenative carbocyclization of unactivated alkenes with malonates under mild, external-oxidant-free conditions. rsc.org This method highlights the potential for using light and electricity synergistically to construct heterocyclic cores, a principle that could be adapted for piperidin-4-one synthesis from appropriate acyclic precursors. rsc.org
Although direct examples of constructing the this compound ring from acyclic precursors using these methods are still emerging, the principles are well-established for related heterocycles. A hypothetical route could involve the radical cyclization of a δ,ε-unsaturated aminoketone, where the radical is generated via photoredox or electrochemical means.
Table 2: Principles of Photoredox and Electrocatalytic Applications
| Method | Principle | Potential Application to Piperidin-4-one Synthesis | Reference Example |
| Photoredox Catalysis | Visible-light-induced single-electron transfer to generate radical intermediates from precursors. | De novo ring synthesis via radical cyclization of functionalized open-chain amines. | Programmable piperazine (B1678402) synthesis via radical cyclization. nih.gov |
| Electrocatalysis | Use of electric potential to drive redox reactions and generate radical species. | Intramolecular radical C–H amination/cyclization. mdpi.com | Cobalt-catalyzed radical cyclization of linear amino-aldehydes. mdpi.com |
| Photoelectrocatalysis | Synergistic use of light and electricity to drive reactions under mild conditions. | Dehydrogenative carbocyclization of acyclic precursors to form the piperidinone ring. | Synthesis of polycyclic pyrimidin-4-ones. rsc.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of piperidin-4-ones aims to reduce environmental impact by using safer solvents, improving atom economy, and minimizing waste. rsc.org
A significant advancement in this area is the use of deep eutectic solvents (DES) as an alternative to volatile organic compounds (VOCs). asianpubs.orgresearchgate.net DES, such as those formed from glucose and urea (B33335) or choline (B1196258) chloride, are biodegradable, non-toxic, and inexpensive. asianpubs.orgresearchgate.net Research has demonstrated the successful synthesis of various piperidin-4-one derivatives, including 3,5-dimethyl-2,6-diphenylpiperidin-4-one, in a glucose-urea DES. asianpubs.orgresearchgate.net These reactions, typically one-pot multicomponent condensations of a ketone, an aldehyde, and an amine, proceed with good to excellent yields (70-82%). asianpubs.orgresearchgate.net The use of such a green solvent system represents a significant improvement over classical methods like the Dieckman condensation. researchgate.net
Another green approach focuses on developing highly atom-economic, one-pot multicomponent syntheses. For example, the reaction of anilines, aromatic aldehydes, and β-keto esters catalyzed by zirconium tetrachloride can produce polysubstituted tetrahydropyridines, which are then converted to piperidin-4-one-3-carboxylates. researchgate.net Such methods enhance efficiency by combining several synthetic steps into a single operation, thereby reducing solvent usage and purification needs. researchgate.net
Table 3: Green Solvents in the Synthesis of Piperidin-4-one Derivatives
| Green Solvent (DES) | Reactants | Example Product | Yield (%) |
| Glucose-Urea | Acetone, Benzaldehyde, Ammonia | 2,6-Diphenylpiperidin-4-one | 75 asianpubs.orgresearchgate.net |
| Glucose-Urea | Propanone, Benzaldehyde, Ammonia | 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | 78 asianpubs.orgresearchgate.net |
| Glucose-Urea | Acetone, Salicylaldehyde, Ammonia | 2,6-Di(2-hydroxyphenyl)piperidin-4-one | Not specified |
| Glucose-Choline Chloride | Benzaldehyde, Ketones, Ammonia | 2,6-Diaryl piperidine-4-ones | 85-90 researchgate.net |
Chemoenzymatic Synthetic Routes (if applicable to the core structure)
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create efficient and highly stereoselective routes to complex molecules. mdpi.com This approach is particularly valuable for producing chiral piperidine scaffolds.
One prominent strategy involves the use of ω-transaminases (ω-TAs) for the stereoselective monoamination of 1,5-diketones. researchgate.net The resulting aminoketone can undergo spontaneous intramolecular cyclization to form a Δ¹-piperideine intermediate. Subsequent diastereoselective reduction of this imine, either chemically or enzymatically, yields the desired substituted piperidine. By selecting enantiocomplementary ω-TAs and appropriate reducing agents, all four possible diastereomers of a 2,6-disubstituted piperidine can be accessed. researchgate.net This methodology could be applied to a precursor like 1,5-diphenyl-2,4-dibenzylpentan-3-one to generate the this compound core.
Another powerful chemoenzymatic method involves the asymmetric dearomatization of pyridines. researchgate.netacs.org In this approach, a readily available pyridine (B92270) derivative is first chemically activated and reduced to a tetrahydropyridine. A stereoselective one-pot cascade using an amine oxidase and an ene-imine reductase can then convert the tetrahydropyridine into a stereo-defined piperidine. researchgate.netacs.org This has proven effective for synthesizing precursors to major pharmaceuticals and demonstrates a versatile route to highly substituted chiral piperidines. researchgate.netacs.org
These chemoenzymatic routes offer significant advantages, including mild reaction conditions and exceptional control over stereochemistry, making them highly attractive for the synthesis of complex piperidine derivatives like this compound. mdpi.com
Table 4: Chemoenzymatic Strategies for Piperidine Synthesis
| Enzymatic Step | Key Intermediate | Subsequent Chemistry | Target Scaffold |
| ω-Transaminase (ω-TA) on 1,5-diketone | Chiral aminoketone / Δ¹-piperideine | Diastereoselective reduction (chemical or enzymatic) | 2,6-Disubstituted piperidines researchgate.net |
| Amine oxidase / Ene-imine reductase cascade | N-substituted tetrahydropyridine | One-pot enzymatic dearomatization | Stereo-defined 3- and 3,4-substituted piperidines researchgate.netacs.org |
| Lipase / Ru-catalyst | rac/meso-3,5-piperidine diol | Dynamic kinetic resolution | cis-(3R,5S)-diacetate piperidine acs.org |
Conformational Analysis and Stereochemical Elucidation of 3,5 Dibenzylpiperidin 4 One
Ring Conformation and Inversion Dynamics of the Piperidin-4-one Ring
The six-membered piperidin-4-one ring is not planar and, like cyclohexane, can adopt several conformations to minimize steric and electronic strain. The most significant of these are the chair and boat forms.
The piperidin-4-one ring typically exists in a dynamic equilibrium between various conformations, predominantly the chair and boat forms. The chair conformation is generally the most stable due to its staggered arrangement of substituents, which minimizes torsional strain. However, the presence of substituents and heteroatoms can influence this equilibrium.
For the parent piperidine (B6355638) ring, the energy difference between the chair and the twist-boat conformation is significant, with the chair being more stable. The interconversion between chair forms proceeds through higher-energy intermediates, including the twist-boat and boat conformations. Theoretical studies have estimated the free energy difference between axial and equatorial N-H conformers in piperidine, highlighting the subtle energetic balances that govern these equilibria . While many piperidine precursors are known to exist in a chair conformation, certain structural modifications can shift the equilibrium towards boat or twist-boat forms ias.ac.innih.gov. For instance, the introduction of an N-nitroso group can lead to an equilibrium mixture of boat forms to alleviate steric strain that would be present in a chair conformation ias.ac.in. In some complex molecular environments, such as when bound to a biological receptor, the piperidine ring may be constrained into a boat conformation nih.gov.
The presence of the two benzyl (B1604629) groups at the C3 and C5 positions of the piperidin-4-one ring has a profound impact on its conformational preference and flexibility. In related 3,5-disubstituted piperidin-4-ones, the substituents typically adopt equatorial positions in a stable chair conformation to minimize 1,3-diaxial interactions ias.ac.inresearchgate.net. This arrangement pushes the bulky groups away from the axial positions, thereby reducing steric strain youtube.comlibretexts.org.
However, in some derivatives, particularly those with sp² hybridized carbons at the C3 and C5 positions (e.g., benzylidene substituents), the ring can be forced into a sofa conformation nih.govresearchgate.net. In a sofa conformation, five of the ring atoms are coplanar, while one atom is out of the plane. For (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one, crystallographic data shows the ring in a sofa conformation where the nitrogen atom is significantly shifted out of the plane formed by the other ring atoms nih.gov. The large benzyl substituents influence the ring's geometry, and their orientation can be described by specific torsion angles, stretching out on either side of the piperidinone ring nih.gov. The flexibility of the ring is thus constrained by the steric demands of these large substituents.
Stereochemical Purity and Isomerism in Substituted Piperidin-4-ones
The presence of chiral centers at the C3 and C5 positions in 3,5-dibenzylpiperidin-4-one gives rise to the possibility of multiple stereoisomers. The control of this stereochemistry during synthesis is a critical aspect of its chemistry.
Diastereoselectivity and Enantioselectivity in Synthesis
The synthesis of substituted piperidin-4-ones, often achieved through reactions like the Mannich condensation, can lead to a mixture of diastereomers and enantiomers. Achieving high diastereoselectivity and enantioselectivity is a significant goal in synthetic organic chemistry.
The relative orientation of the substituents is determined during the ring-forming reaction. For many 2,3,5,6-tetrasubstituted piperidin-4-ones synthesized via Mannich reactions, the thermodynamically more stable isomer with all bulky substituents in equatorial positions is predominantly formed researchgate.net. This inherent preference for an equatorial arrangement of large groups drives the diastereoselectivity of the reaction.
Achieving enantioselectivity, the preferential formation of one enantiomer over the other, often requires the use of chiral catalysts, auxiliaries, or starting materials. Modern synthetic methods have been developed to produce enantiomerically pure piperidines, which are crucial for pharmaceutical applications nih.gov. Biocatalytic cascades involving enzymes like imine reductases (IREDs) have shown success in generating chiral piperidines with high conversion and enantiomeric excess (ee) acs.org.
Methods for Chiral Resolution and Enantiomeric Excess Determination
When a synthesis results in a mixture of enantiomers (a racemic mixture), methods for chiral resolution are employed to separate them. Classical resolution involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial. The primary techniques for this include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method where the enantiomers are separated on a chiral stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.
For the kinetic resolution of related compounds like 2-aryl-4-methylenepiperidines, a chiral base system can be used to selectively react with one enantiomer, leaving the other enriched. The enantiomeric ratio of the resulting products can then be determined, often by chiral HPLC analysis acs.org.
Through-Bond and Through-Space Interactions in this compound Derivatives
The conformation and electronic properties of this compound are also influenced by subtle interactions between non-bonded atoms and groups within the molecule. These can be categorized as through-bond or through-space interactions.
Through-bond interactions are mediated by the covalent bonding framework of the molecule, while through-space interactions occur directly between atoms that are spatially close but not directly bonded. In substituted piperidin-4-ones, these interactions can significantly affect the molecule's preferred conformation and reactivity.
Reactivity and Derivatization Strategies of the 3,5 Dibenzylpiperidin 4 One Scaffold
Functionalization of the Benzyl (B1604629) Moieties (C3 and C5)
The 3,5-dibenzylpiperidin-4-one scaffold possesses two benzyl groups at the C3 and C5 positions, which present significant opportunities for structural elaboration. The phenyl rings and the benzylic methylene (B1212753) (-CH2-) bridges are key sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. These modifications can be broadly categorized into reactions occurring on the aromatic ring and those targeting the benzylic C-H bonds.
Electrophilic Aromatic Substitution on Benzyl Rings
The phenyl rings of the two benzyl substituents are amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. minia.edu.egmasterorganicchemistry.com In this context, the piperidine (B6355638) ring acts as a substituent on the benzyl group. The methylene linker (-CH2-) attached to the phenyl ring behaves as a weak electron-donating group, thereby activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. uci.edu The general mechanism involves the attack of the aromatic π-system on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.org Subsequent deprotonation by a weak base restores the aromaticity, yielding the substituted product. libretexts.org
Common electrophilic aromatic substitution reactions that can be applied to the benzyl moieties include:
Nitration: The introduction of a nitro group (–NO2) is typically achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to generate the nitronium ion (NO2+) as the active electrophile. minia.edu.eglibretexts.org
Halogenation: The installation of a halogen (e.g., -Cl, -Br) on the aromatic ring is accomplished using the diatomic halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination. uci.edu
Friedel-Crafts Alkylation and Acylation: These reactions allow for the formation of new carbon-carbon bonds. Alkylation introduces an alkyl group (-R), while acylation introduces an acyl group (-COR). Both reactions typically require a Lewis acid catalyst. uci.eduyoutube.com
The regioselectivity of these reactions on the this compound scaffold would favor substitution at the C-4' and C-2'/C-6' positions of the benzyl rings. Steric hindrance from the piperidine core might influence the ratio of ortho to para products.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Benzyl Rings
| Reaction Type | Reagents | Potential Product(s) (Substituent Position) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | para-nitro, ortho-nitro |
| Bromination | Br₂, FeBr₃ | para-bromo, ortho-bromo |
| Chlorination | Cl₂, AlCl₃ | para-chloro, ortho-chloro |
Benzylic C-H Activation and Functionalization
Beyond the aromatic ring, the benzylic C-H bonds (Ar-CH₂-piperidine) are valuable sites for functionalization. The strategic activation of these otherwise inert C-H bonds provides a direct route to introduce new functional groups, avoiding the need for pre-functionalized substrates. Transition metal catalysis, particularly with rhodium and palladium, has emerged as a powerful tool for this purpose. nih.govmdpi.com
For instance, rhodium(II) carbene chemistry can be employed for selective C-H insertion reactions. nih.gov Donor/acceptor carbenes, generated from diazo compounds, can selectively functionalize benzylic C-H bonds even in the presence of other potentially reactive sites. nih.gov The choice of the rhodium catalyst and its chiral ligands can control the site- and stereoselectivity of the transformation. nih.govnih.gov
Palladium-catalyzed reactions also offer a robust platform for benzylic C-H functionalization. For example, a domino protocol involving a (η³-benzyl)palladium(II) complex can activate the C-H bond at the benzylic position. mdpi.com This strategy enables the coupling of the benzylic carbon with various partners. These advanced synthetic methods allow for the construction of complex molecular architectures from the relatively simple this compound core.
Table 2: Potential Benzylic C-H Functionalization Strategies
| Catalyst System | Reagent Type | Transformation |
|---|---|---|
| Rh₂(OAc)₄ / Diazo compound | Carbene precursor | C-H Insertion |
| Pd(OAc)₂ / Ligand / Oxidant | Arylating or Alkylating Agent | C-H Arylation/Alkylation |
Multicomponent Reactions Involving the Piperidin-4-one Core
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and ability to generate molecular complexity rapidly. nih.govmdpi.com The carbonyl group of the this compound core is an ideal functional handle for participating as the ketone component in several powerful isocyanide-based MCRs, most notably the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) involves a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org The reaction proceeds through the initial formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. wikipedia.org This iminium ion is attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.org By employing this compound as the ketone component, a diverse library of complex, spiro-piperidine peptidomimetics can be synthesized in a single step by simply varying the other three components. researchgate.net
The Passerini three-component reaction (P-3CR) is another cornerstone of isocyanide-based MCRs, reacting a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through a series of nucleophilic additions, culminating in an acyl transfer to afford the final product. wikipedia.org Using this compound in a Passerini reaction allows for the direct synthesis of spirocyclic α-acyloxy amides, which are valuable scaffolds in medicinal chemistry.
The power of these MCRs lies in their convergent nature and the vast chemical space that can be explored. The diversity of commercially available amines, carboxylic acids, and isocyanides allows for the creation of large libraries of structurally unique compounds based on the this compound core for various screening purposes. nih.govorganic-chemistry.org
Table 3: Exemplary Multicomponent Reactions with this compound
| Reaction | Components | General Product Structure |
|---|---|---|
| Ugi Reaction | This compound, Amine (R¹-NH₂), Carboxylic Acid (R²-COOH), Isocyanide (R³-NC) | Spirocyclic α-acylamino amide |
| Passerini Reaction | this compound, Carboxylic Acid (R¹-COOH), Isocyanide (R²-NC) | Spirocyclic α-acyloxy amide |
Mechanistic Investigations of Reactions Involving 3,5 Dibenzylpiperidin 4 One
Elucidation of Reaction Pathways for Key Transformations
The formation of 3,5-dibenzylpiperidin-4-one and its derivatives typically involves key transformations whose pathways have been a subject of mechanistic study. The elucidation of these pathways requires a combination of experimental and computational methods to map out the energy landscape of the reaction.
Transition State Analysis in Piperidin-4-one Synthesis
The synthesis of the this compound core often begins with a condensation reaction. The widely accepted route involves a double Claisen-Schmidt (or Knoevenagel) condensation between piperidin-4-one and two equivalents of benzaldehyde, followed by the reduction of the resulting exocyclic double bonds.
The initial condensation is typically base-catalyzed and proceeds through an aldol (B89426) addition mechanism. This involves the formation of an enolate from piperidin-4-one, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. oregonstate.edu The subsequent dehydration is driven by the formation of a stable conjugated system. oregonstate.edu While specific transition state calculations for this compound are not extensively documented in publicly available literature, theoretical studies on analogous piperidine-catalyzed Knoevenagel condensations have been performed. These studies suggest that the initial formation of a carbinolamine intermediate can be catalyzed by solvent molecules like methanol. acs.org The rate-determining step can vary, but in some systems, it is the decomposition of the carbinolamine to form an iminium ion or the final elimination step leading to the α,β-unsaturated product. acs.org
Computational studies using Density Functional Theory (DFT) are powerful tools for analyzing these transition states. acs.orgnih.govdiva-portal.org For similar aldol-type reactions, the geometry of the transition state (e.g., chair-like or boat-like) dictates the stereochemical outcome, although this is more critical when new stereocenters are formed during the condensation itself. In the synthesis of the dibenzylidene intermediate, the key outcome is the E-configuration of the double bonds.
Intermediates Identification and Characterization
The primary intermediate in the synthesis of this compound is the compound 3,5-bis(benzylidene)piperidin-4-one . This intermediate is formed through a base- or acid-catalyzed condensation of one equivalent of piperidin-4-one with two equivalents of benzaldehyde. run.edu.ngbeilstein-journals.orgmdpi.com This reaction creates a planar, conjugated system.
The formation of this intermediate proceeds in two stages:
Mono-condensation: An initial aldol addition followed by dehydration yields a 3-benzylidene-4-piperidone.
Di-condensation: A second, similar reaction occurs at the C-5 position to yield the symmetrical 3,5-bis(benzylidene)piperidin-4-one.
This key intermediate is typically a stable, crystalline solid that can be isolated and characterized using standard spectroscopic techniques. run.edu.ngrsc.org Characterization data from various studies confirm its structure:
1H NMR: Shows characteristic signals for the olefinic protons, aromatic protons, and the piperidone ring protons. run.edu.ng
13C NMR: Confirms the presence of the piperidone carbonyl carbon, olefinic carbons, and aromatic carbons. run.edu.ng
IR Spectroscopy: Displays strong absorption bands for the conjugated carbonyl (C=O) group. run.edu.ng
X-ray Crystallography: Has been used to confirm the E,E configuration of the exocyclic double bonds in analogous structures. beilstein-journals.org
The subsequent transformation to this compound involves the reduction of the two C=C double bonds of this intermediate. Another important class of intermediates are hemiaminals, which are generally short-lived but have been identified in related reactions involving piperidones. acs.org For instance, in the functionalization of lactams, anionic hemiaminal intermediates can be generated and trapped. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Piperidone | Benzaldehyde | KOH / EtOH | 3,5-bis(benzylidene)piperidin-4-one | Not specified | run.edu.ng |
| 4-Piperidone hydrochloride monohydrate | Benzaldehyde | Acetic Acid, HCl (gas) | 3,5-bis(benzylidene)piperidin-4-one | Not specified | mdpi.comrsc.org |
| 1-Acryloylpiperidin-4-one thiol adduct | Aryl aldehydes | Acid | 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones | Not specified | beilstein-journals.org |
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents are fundamental in directing the reaction pathway, influencing reaction rates, and controlling selectivity. In the context of this compound, their roles are most prominent in the condensation and subsequent reduction steps.
Ligand Effects in Metal-Catalyzed Transformations
The conversion of the 3,5-bis(benzylidene)piperidin-4-one intermediate to the final saturated product, this compound, is achieved via catalytic hydrogenation. This step is crucial as it establishes the two stereocenters at the C-3 and C-5 positions. Transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), are often employed for such reductions, and the ligands coordinated to the metal center play a pivotal role in determining the reaction's outcome, especially its stereoselectivity. beilstein-journals.orgresearchgate.netrsc.org
While studies focusing specifically on ligand effects for the hydrogenation of 3,5-bis(benzylidene)piperidin-4-one are not widely reported, extensive research on analogous systems, such as cyclic enamides and ketones, provides significant mechanistic insight. beilstein-journals.orgnih.govdicp.ac.cn
Key ligand effects include:
Electronic Effects: Electron-rich or electron-poor ligands can modify the electronic density at the metal center, influencing its catalytic activity. For instance, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity of rhodium complexes in asymmetric hydrogenations. beilstein-journals.org
Steric Effects: The steric bulk of the ligand creates a chiral environment around the metal center. This steric hindrance directs the approach of the substrate, leading to the preferential formation of one stereoisomer over another. researchgate.net
Bite Angle: In bidentate phosphine ligands like BINAP, the bite angle influences the geometry of the metal complex, which in turn affects the enantioselectivity of the hydrogenation. acs.org
Counteranion Effects: In cationic Ru and Rh catalysts, the counteranion can also play a critical role in achieving high enantioselectivity, likely by influencing the geometry and stability of the catalytic species. khanacademy.orgbham.ac.uk
| Substrate Type | Catalyst System | Ligand | Key Observation/Effect | Reference |
|---|---|---|---|---|
| Aliphatic Cyclic Tetrasubstituted Enamides | Rhodium | ArcPhos (P-chiral bisphosphorus) | Conformationally defined, electron-rich ligand led to excellent enantioselectivity (up to >99:1 er) and high turnover numbers. | beilstein-journals.orgnih.gov |
| Substituted Pyridines | Rhodium | Ferrocene-based ligands | Effective for hydrogenation with minimal side reactions like hydrodefluorination. | researchgate.net |
| Aromatic/Heteroaromatic Ketones | Ruthenium | Cinchona alkaloid-derived NNP ligands | Achieved extremely high enantioselectivity (up to 99.9% ee) in the formation of chiral alcohols. | rsc.org |
| Phenanthridines | Cationic Ruthenium Diamine | Monotosylated diamine | The choice of counteranion was found to be critical for high enantioselectivity. | bham.ac.uk |
Radical Pathways and Single-Electron Transfer Processes
The primary synthetic routes to this compound, namely the base-catalyzed Claisen-Schmidt condensation and catalytic hydrogenation, are generally described by ionic and concerted mechanisms, respectively.
However, the possibility of radical pathways or single-electron transfer (SET) processes in related reactions warrants consideration. For instance, while the aldol condensation is typically viewed as a polar, ionic reaction, some studies have provided evidence for SET mechanisms, particularly in reactions involving metal enolates and sterically hindered ketones. run.edu.ngrsc.org A SET from a lithium enolate to a ketone would generate a radical anion-radical pair. While this is a known pathway for certain systems, there is no direct evidence to suggest it is a major contributor to the standard base-catalyzed condensation used to form the dibenzylidene intermediate of this compound.
Catalytic hydrogenation on a metal surface is also not typically described as a radical process in the traditional sense, although it involves the interaction of the substrate with the catalyst surface where electron density is transferred. The mechanism is better described as a concerted or stepwise addition of hydrogen atoms adsorbed on the metal surface. Therefore, based on available literature, significant involvement of radical or SET pathways in the conventional synthesis of this compound is not an established mechanistic feature.
Stereochemical Mechanisms and Control
The reduction of the planar 3,5-bis(benzylidene)piperidin-4-one intermediate is the stereochemistry-determining step in the synthesis of this compound. This hydrogenation can lead to either the cis or trans diastereomer, depending on the direction of hydrogen addition to the two exocyclic double bonds.
The predominant formation of the cis-3,5-dibenzyl isomer is a common outcome when using heterogeneous catalysts like palladium on carbon (Pd/C). The mechanism for this stereoselectivity is based on the adsorption of the planar precursor onto the catalyst surface. Both benzylidene groups tend to adsorb on the same face of the catalyst. The hydrogen atoms, which are also adsorbed on the surface, are then delivered to the same face of the piperidone ring (syn-addition). This results in both benzyl (B1604629) groups being oriented in the same direction relative to the piperidone ring, leading to the cis configuration. researchgate.net
The stereochemical outcome can be influenced by several factors:
Catalyst Choice: While Pd/C often favors the cis product, other catalysts like rhodium or iridium complexes with specific chiral ligands can be used to target a specific stereoisomer, often with high diastereoselectivity and enantioselectivity. researchgate.net
Reaction Conditions: Factors such as temperature, pressure, and solvent can influence the substrate's conformation and its interaction with the catalyst surface, thereby affecting the diastereomeric ratio of the product.
Substrate Control: In some systems, allylic strain within the transition state can be manipulated to control the stereochemical outcome. By modifying substituents on the nitrogen atom of the piperidine ring, one can favor specific transition state geometries that lead to either cis or trans products. acs.org
In the absence of chiral catalysts, the formation of a racemic mixture of the cis enantiomers, (3R,5R)- and (3S,5S)-3,5-dibenzylpiperidin-4-one, is expected. Asymmetric hydrogenation using chiral catalysts can resolve this by producing one enantiomer in excess. dicp.ac.cn For example, the asymmetric hydrogenation of a related dibenzylpiperidin-3-one was achieved with high selectivity using a RuCl2[(S)-MeO-BIPHEP][(R,R)-DPEN] catalyst, demonstrating the power of catalysis in controlling stereochemistry in these systems.
Computational and Theoretical Chemistry Studies on 3,5 Dibenzylpiperidin 4 One
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those using density functional theory (DFT), have been instrumental in investigating the properties of substituted 3,5-dibenzylpiperidin-4-one systems. These studies provide a detailed picture of the molecule's behavior, grounded in the principles of quantum physics.
Research has been conducted on derivatives such as cis-3,5-dibenzyl-1-methylpiperidin-4-one and cis-3,5-dibenzyl-1-phenylpiperidin-4-one. psu.edu For these compounds, all-electron calculations were performed using the NWChem computational chemistry package. psu.edu Both local density approximation (LDA) and generalized gradient approximation (GGA) functionals were employed in the DFT calculations to model electron correlation and exchange effects. psu.edu This level of theory is crucial for accurately describing the electronic interactions within the molecule. psu.edu
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of cis-3,5-dibenzyl-1-phenylpiperidin-4-one has been analyzed in detail to understand how substituents and their orientations influence the molecule's properties. psu.edu A key method used for this purpose is the Natural Bond Orbital (NBO) analysis, which examines the electron density matrix to define atomic orbitals and molecular bonds. psu.edu This approach allows for the transformation of canonical molecular orbitals into a localized set of NBOs, revealing underlying donor-acceptor interactions. psu.edu
These through-bond interactions are significant in piperidone systems. psu.edu For instance, in the case of the N-phenyl derivative, which exists as both equatorial and axial epimers, NBO analysis helps to compare the electronic structures and rationalize their relative stabilities. psu.edu Furthermore, advanced methods like Complete Active Space Self-Consistent Field (CASSCF) have been used, employing an active space of 12 electrons in 12 molecular orbitals to accurately model the electronic environment. psu.edu
Energy Profiles of Conformational Isomers
The piperidin-4-one ring typically adopts a chair conformation. jksus.org However, substituents on the ring and on the nitrogen atom can exist in different spatial arrangements, leading to various conformational isomers with distinct energy profiles.
A significant finding comes from the study of cis-3,5-dibenzyl-1-phenylpiperidin-4-one, where the crystal structure revealed the presence of two epimers: one with the N-phenyl group in an equatorial position (3-eq) and another in an axial position (3-ax). psu.edu The refined crystal structure showed a ratio of approximately 3:1 in favor of the equatorial epimer, providing a unique opportunity to compare the two configurations in a similar solid-state environment. psu.edu
DFT calculations were used to explore the energies of these epimers. The analysis indicated that the diequatorial conformer is more stable, which aligns with the experimental observation from the crystal structure. psu.edu The ability to study these epimers side-by-side helps to separate the influence of molecular-level interactions from crystal packing forces. psu.edu For the parent piperidin-4-one, the chair conformer with an equatorial NH group is generally considered more stable. jksus.org
Below is a table summarizing selected bond lengths and angles for the experimentally determined structure of cis-3,5-dibenzyl-1-methylpiperidin-4-one (referred to as compound 2 ) and the calculated geometries for the equatorial and axial conformers of cis-3,5-dibenzyl-1-phenylpiperidin-4-one (compounds 3-eq and 3-ax ). psu.edu
Table 1: Selected Bond Lengths (Å) and Angles (°) for this compound Derivatives
| Parameter | Bond/Angle | Compound 2 (X-ray) | Compound 3-eq (Calculated) | Compound 3-ax (Calculated) |
|---|---|---|---|---|
| Bond Lengths | C(3)-C(4) | 1.523 | 1.536 | 1.538 |
| C(4)-C(5) | 1.524 | 1.536 | 1.538 | |
| C(4)-O(1) | 1.216 | 1.233 | 1.232 | |
| N(1)-C(2) | 1.464 | 1.472 | 1.478 | |
| N(1)-C(6) | 1.462 | 1.472 | 1.478 | |
| Bond Angles | C(2)-N(1)-C(6) | 111.9 | 112.1 | 117.9 |
| O(1)-C(4)-C(3) | 121.2 | 121.0 | 120.9 | |
| O(1)-C(4)-C(5) | 121.5 | 121.0 | 120.9 | |
| N(1)-C(2)-C(3) | 110.1 | 111.0 | 109.9 | |
| N(1)-C(6)-C(5) | 110.6 | 111.0 | 109.9 |
Data sourced from a combined experimental and theoretical study. psu.edu
Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Chemical Shifts)
While specific computational studies predicting the full vibrational or NMR spectra of this compound are not widely available, the geometric parameters obtained from DFT calculations are fundamental for such predictions. The calculated bond lengths, bond angles, and dihedral angles determine the molecule's moments of inertia and vibrational modes.
The optimized geometries from DFT calculations, such as those performed on the epimers of cis-3,5-dibenzyl-1-phenylpiperidin-4-one, serve as the starting point for frequency calculations, which can predict infrared (IR) and Raman spectra. psu.edu Similarly, these geometries are used in methods like the Gauge-Independent Atomic Orbital (GIAO) method to predict NMR chemical shifts. The differences in the calculated geometries between conformers, such as the axial and equatorial epimers, would be expected to manifest as distinct spectroscopic signatures. psu.edu
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
Based on available literature, no specific molecular dynamics (MD) simulations for this compound have been published. MD simulations would be a valuable tool to explore the dynamic behavior of the piperidin-4-one ring and the flexibility of the benzyl (B1604629) side chains over time. For other piperidin-4-one derivatives, MD has been used to identify stable conformers for subsequent analysis. researchgate.net Such studies on this compound could provide deeper insight into its conformational landscape in solution.
Mechanistic Computational Studies for Reaction Pathways
There are no specific mechanistic computational studies detailing the reaction pathways for the synthesis or degradation of this compound in the reviewed literature. Computational studies have been performed on the degradation of the parent piperidine (B6355638) molecule, illustrating how DFT can map out potential energy surfaces for reactions like H-abstraction. acs.org Similar studies on this compound could clarify its reactivity and potential metabolic pathways.
Force Field Development and Validation for Piperidin-4-one Systems
There is no force field specifically developed and validated for this compound. However, general force fields like the Merck Molecular Force Field (MMFF) and the General Amber Force Field (GAFF) are widely used for simulating organic molecules, including those with piperidine scaffolds. nih.govnih.gov For instance, MMFF has been used to perform conformational searches on complex piperidine-containing structures before higher-level DFT calculations are applied. nih.gov The accuracy of these general force fields for this specific chemical structure would require validation against experimental data or high-level quantum calculations.
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, stereochemistry, and dynamics of a compound in solution. nih.gov For 3,5-dibenzylpiperidin-4-one, NMR is crucial for determining the relative configuration of the two benzyl (B1604629) substituents.
2D NMR Techniques (e.g., NOESY, COSY, HMBC) for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex proton and carbon environments within this compound. huji.ac.ilwalisongo.ac.id These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. cam.ac.ukharvard.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org In this compound, COSY spectra would show cross-peaks between the protons on the piperidinone ring, confirming their connectivity and helping to assign the signals of the C3 and C5 protons and their adjacent methylene (B1212753) protons. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range couplings (typically 2-4 bonds) between protons and carbons. ipb.ptslideshare.net It is particularly useful for assigning quaternary carbons and piecing together the carbon skeleton. emerypharma.com For instance, HMBC correlations would be expected between the benzylic protons and the carbons of the phenyl rings, as well as the C3 and C5 carbons of the piperidinone ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ipb.ptslideshare.net It provides a direct map of which proton is attached to which carbon, simplifying the assignment of the protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. longdom.orglibretexts.org For this compound, a NOESY experiment would be critical in establishing the cis or trans relationship of the benzyl groups. A cross-peak between the C3 and C5 protons would strongly indicate a cis relationship, as these protons would be on the same face of the piperidinone ring.
The combination of these 2D NMR techniques allows for a comprehensive assignment of the proton and carbon signals and provides strong evidence for the relative stereochemistry of the molecule.
Variable Temperature NMR Studies for Conformational Dynamics
The piperidinone ring in this compound can exist in different conformations, such as a chair or boat form. Variable temperature (VT) NMR studies can provide insights into the dynamics of these conformational changes. researchgate.netuwo.caorganicchemistrydata.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. nih.govrit.edu If the rate of interconversion between conformers is on the NMR timescale, coalescence of signals may be observed as the temperature is increased. mdpi.com The coalescence temperature can be used to calculate the free energy of activation for the conformational inversion process. rit.edumdpi.com For this compound, VT-NMR could be used to study the ring-flipping process of the piperidinone ring and to determine the preferred conformation of the benzyl substituents.
X-ray Crystallography for Solid-State Structure Determination
A study on cis-3,5-dibenzyl-1-phenylpiperidin-4-one, a derivative of the target compound, revealed that the piperidone ring adopts a standard chair conformation with the two benzyl groups in a cis-diequatorial orientation. psu.edu
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. scirp.orgresearchgate.netmdpi.comrsc.org
For a derivative, cis-3,5-dibenzyl-1-methylpiperidin-4-one, the crystal structure analysis showed the presence of close-packed dimers with near-perfect edge-to-face interactions. psu.edu In another related compound, cis-3,5-dibenzyl-1-phenylpiperidin-4-one, the crystal structure was found to be disordered, accommodating a mixture of two epimers. psu.edu This fortuitous disorder allowed for a direct comparison of their electronic structures and through-bond interactions within a similar solid-state environment. psu.edu The analysis of these interactions is crucial for understanding the physical properties of the crystalline material.
| Compound | Piperidone Ring Conformation | Benzyl Group Orientation | Key Intermolecular Interactions |
| cis-3,5-dibenzyl-1-methylpiperidin-4-one | Chair | cis-diequatorial | Close-packed dimers, edge-to-face interactions psu.edu |
| cis-3,5-dibenzyl-1-phenylpiperidin-4-one | Chair | cis-diequatorial (major epimer) | Disordered structure with two epimers psu.edu |
Vibrational Spectroscopy (IR, Raman) and Computational Correlations
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. edinst.com These techniques are sensitive to the functional groups present in a molecule and can also be used to probe intermolecular interactions. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation corresponds to transitions between vibrational energy levels. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ketone group (typically around 1720 cm⁻¹), N-H stretching (if unsubstituted on the nitrogen), and various C-H stretching and bending vibrations of the alkyl and aromatic moieties. americanpharmaceuticalreview.comumsl.edu
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. edinst.com Therefore, some vibrations may be strong in the Raman spectrum but weak or absent in the IR spectrum, and vice versa. researchgate.net For this compound, the symmetric stretching of the aromatic rings and the C-C skeletal vibrations are expected to be prominent in the Raman spectrum. umsl.edu
Computational Correlations: To aid in the interpretation of experimental vibrational spectra, computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and intensities. mdpi.commdpi.com By comparing the calculated spectrum with the experimental spectrum, a more confident assignment of the observed bands can be made.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** | Notes |
| N-H Stretch | ~3300 americanpharmaceuticalreview.com | For N-unsubstituted piperidinone. | |
| Aromatic C-H Stretch | ~3000-3100 | Strong | |
| Aliphatic C-H Stretch | ~2850-2960 | ||
| C=O Stretch | ~1720 americanpharmaceuticalreview.com | Strong in IR. | |
| Aromatic C=C Stretch | ~1450-1600 | Strong | |
| C-N Stretch | ~1000-1250 |
Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. msu.edu
Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure.
Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken, and McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-bond. libretexts.org For this compound, fragmentation could involve the loss of a benzyl group (C₇H₇⁺, m/z 91), cleavage of the piperidinone ring, or other characteristic losses. nih.govresearchgate.netmdpi.com The presence of nitrogen will also influence the fragmentation, often leading to nitrogen-containing fragment ions.
By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.
Lack of Specific Research Data Precludes a Detailed Analysis of this compound in Complex Organic Synthesis
Despite a comprehensive search of available scientific literature, there is a notable absence of specific research detailing the application of this compound as a key intermediate in the synthesis of alkaloid scaffolds, natural product analogs, or as a precursor for other nitrogen-containing heterocycles. Furthermore, its use as a building block for chiral auxiliaries and ligands is not explicitly documented in the reviewed literature. Consequently, a detailed, evidence-based article structured around the requested outline cannot be generated at this time.
The piperidine (B6355638) scaffold is a crucial motif in a vast array of natural products and pharmacologically active compounds. The functionalization of the piperidine ring is a significant area of research in synthetic organic chemistry, with numerous strategies developed for the stereoselective synthesis of substituted derivatives. These derivatives often serve as critical building blocks for more complex molecular architectures.
While the general importance of substituted piperidin-4-ones as precursors in organic synthesis is well-established, the specific role of the 3,5-dibenzyl substituted variant remains largely undocumented in publicly accessible research. The benzyl groups at the 3 and 5 positions would be expected to influence the stereochemical outcome of reactions at the C-4 carbonyl group and other positions on the ring, potentially making it a valuable, albeit apparently underutilized, synthetic intermediate.
It is conceivable that this compound is utilized in proprietary industrial processes or is an intermediate that is generated and consumed in situ without isolation and detailed characterization in academic publications. It is also possible that research on this specific compound exists but is not indexed in the databases accessed.
Without specific research findings, including reaction schemes, yields, stereoselectivities, and characterization data for products derived from this compound, any attempt to construct an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy and detailed reporting.
Therefore, while the proposed areas of application—synthesis of alkaloid scaffolds, precursors for other heterocycles, and building blocks for chiral auxiliaries—are logical extensions of the chemistry of piperidin-4-ones, the specific case of this compound is not substantiated by available literature. Further research and publication in this specific area would be necessary to provide the detailed information requested.
Structure Reactivity and Structure Property Relationships of 3,5 Dibenzylpiperidin 4 One Derivatives
Influence of Substituent Effects on Reactivity and Selectivity
Substituents on the piperidin-4-one core, particularly at the nitrogen and the benzyl (B1604629) groups, exert profound control over the molecule's reactivity and the stereochemical outcome of its reactions. The electronic nature of these substituents can alter the electron density at various points in the molecule, influencing its susceptibility to nucleophilic or electrophilic attack. For instance, electron-donating groups on the N-phenyl ring of derivatives like cis-3,5-dibenzyl-1-phenylpiperidin-4-one can enhance the electron density of the nitrogen atom, potentially affecting its basicity and nucleophilicity.
Moreover, the steric bulk of substituents plays a critical role in dictating the selectivity of reactions. Large substituents can hinder the approach of reagents from certain directions, leading to a preference for addition to the less sterically encumbered face of the molecule. This steric guidance is a key principle in achieving diastereoselectivity in the synthesis of more complex molecules derived from the piperidin-4-one scaffold.
The solvent can also significantly influence reactivity through stabilization of charged intermediates or transition states. For example, polar solvents can stabilize polar transition states, thereby accelerating reactions that proceed through such intermediates. The chemical shifts observed in NMR spectroscopy for certain piperidone derivatives show a considerable response to solvent polarity, indicating a change in the electronic distribution within the molecule. psu.edu For instance, the N-CH3 group of some piperidones exhibits substantial downfield shifts when the solvent is changed from a nonpolar one like benzene-d6 (B120219) to a polar one like DMSO-d6. psu.edu This is consistent with the stabilization of a dipolar structure where the nitrogen atom bears a greater partial positive charge. psu.edu
A study on the synthesis of 3,5-disubstituted piperidones highlighted the importance of through-bond donor-acceptor interactions. In the case of cis-3,5-dibenzyl-1-phenylpiperidin-4-one, the crystal structure revealed a disordered arrangement accommodating both N-phenyl equatorial and N-phenyl axial epimers. psu.edu This provided a unique opportunity to compare the through-bond interactions in both configurations. psu.edu
| Solvent | Dielectric Constant (ε) | Chemical Shift (Δδ) of N-CH3 in a piperidone derivative (ppm) |
| Benzene-d6 | 2.3 | Base Value |
| DMSO-d6 | 47 | +0.75 |
This table illustrates the effect of solvent polarity on the chemical shift of a proton on a substituent attached to the nitrogen atom in a piperidone ring system, indicating a change in the electronic environment of the nitrogen. psu.edu
Correlation Between Conformation and Reaction Outcomes
The conformation of the piperidin-4-one ring is a decisive factor in determining the stereochemical outcome of its reactions. The six-membered ring typically adopts a chair conformation to minimize torsional strain. However, the presence of bulky substituents like the benzyl groups at the C3 and C5 positions can lead to conformational distortions or favor specific chair conformations.
In the predominant chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric interactions, such as 1,3-diaxial interactions, which are energetically unfavorable. For instance, in cis-3,5-dibenzyl-1-phenylpiperidin-4-one, the crystal structure shows that in the major N-phenyl equatorial epimer, the benzyl groups likely occupy equatorial positions to minimize steric hindrance. psu.edu
The orientation of the carbonyl group at C4 is also conformation-dependent. In the lowest-energy chair conformation of some piperidin-4-one analogs, the ketone oxygen occupies an axial position. smolecule.com This has significant implications for nucleophilic addition reactions, as the trajectory of the incoming nucleophile will be influenced by the accessibility of the carbonyl carbon from either the axial or equatorial face.
Nuclear Magnetic Resonance (NMR) studies, particularly the analysis of coupling constants and Nuclear Overhauser Effect (nOe) data, are powerful tools for elucidating the preferred conformation of piperidin-4-one derivatives in solution. researchgate.net For example, the magnitude of the coupling constant between adjacent protons can provide information about the dihedral angle between them, which is a key determinant of the ring's conformation. researchgate.net
The fortuitous crystallization of both the N-phenyl equatorial (3-eq) and N-phenyl axial (3-ax) epimers of cis-3,5-dibenzyl-1-phenylpiperidin-4-one in a single crystal lattice allowed for a direct comparison of their solid-state structures. psu.edu While subtle differences in bond angles and lengths are challenging to evaluate definitively due to disorder, computational calculations based on the crystal structures can provide deeper insights into the stereoelectronic effects at play. psu.edu The packing forces within the crystal lattice also influence the conformation, particularly the twist angle around the N(1)–C(7) bond, which was found to be 35.21° in the equatorial epimer and 33.71° in the axial epimer. psu.edu
| Parameter | N-Ph equatorial (3-eq) | N-Ph axial (3-ax) |
| Angle between aromatic planes | 85.61° | 84.31° |
| Ring centroid to ring centroid distance (d2) | 3.99 Å | - |
| Ring centroid to ring centroid distance (d4) | 4.15 Å | - |
| Distance between ring planes | 3.60 Å | 3.24 Å |
| N(1)–C(7) twist angle | 35.21° | 33.71° |
This table presents a comparison of selected geometric parameters for the N-phenyl equatorial and N-phenyl axial epimers of cis-3,5-dibenzyl-1-phenylpiperidin-4-one, as observed in the solid state. psu.edu
Stereoelectronic Effects in Piperidin-4-one Chemistry
Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule, are crucial in understanding the chemistry of piperidin-4-ones. These effects often outweigh simple steric considerations in rationalizing reaction outcomes. psu.edu
One of the most significant stereoelectronic effects in piperidin-4-one systems is hyperconjugation. This involves the interaction of filled orbitals with adjacent empty or partially filled orbitals. For example, in piperidin-4-one derivatives, hyperconjugative interactions between the C-H or C-C sigma bonds and the pi-system of the carbonyl group can influence the reactivity of the ketone.
The Cieplak model is often invoked to rationalize the stereochemical outcome of nucleophilic additions to the carbonyl group. bham.ac.uk This model posits that as a new bond is formed with the carbonyl carbon, it is stabilized by hyperconjugation with the anti-periplanar sigma bond that is the best electron donor. bham.ac.uk Typically, a C-H sigma bond is a better donor than a C-C sigma bond. Therefore, the nucleophile will preferentially attack from the face that allows for maximum stabilization of the developing bond through this hyperconjugative interaction.
Furthermore, the nitrogen atom in the piperidine (B6355638) ring and its lone pair of electrons play a pivotal role in stereoelectronic control. The orientation of the nitrogen lone pair can influence the conformation of the ring and the reactivity of adjacent functional groups. For instance, the anomeric effect, which involves the interaction of a lone pair on a heteroatom with an adjacent anti-periplanar sigma-antibonding orbital, can stabilize certain conformations.
In the context of 3,5-dibenzylpiperidin-4-one, the interplay of these stereoelectronic effects with the steric demands of the benzyl groups creates a complex and finely balanced system. Understanding these effects is essential for predicting and controlling the stereochemical course of reactions involving this and related piperidin-4-one derivatives.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of piperidin-4-ones, often relying on multicomponent reactions like the Petrenko-Kritschenko synthesis, is being reimagined through the lens of green chemistry and innovative synthetic technologies. wikipedia.org Future efforts are increasingly focused on developing methodologies that are not only efficient but also environmentally benign.
Key emerging strategies include:
Chemo-enzymatic Synthesis: The integration of biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. Chemo-enzymatic approaches, which combine chemical synthesis with enzymatic reactions, can facilitate the asymmetric synthesis of highly functionalized piperidines with precise stereochemistry. nih.govacs.org For 3,5-dibenzylpiperidin-4-one, employing enzymes such as amine oxidases and ene-imine reductases could enable the stereoselective synthesis of specific isomers, a critical aspect for pharmacological applications. acs.org
Photocatalysis: Visible-light-mediated photocatalysis is a rapidly advancing field that allows for mild and efficient chemical transformations. rsc.org Organophotocatalysis, for instance, has been successfully used to synthesize 2-piperidinones through a [1+2+3] strategy from simple precursors. researchgate.netresearchgate.net Adapting such photocatalytic strategies to the synthesis of 4-piperidinones could provide a novel and atom-economical route to this compound, potentially reducing the reliance on harsh reagents and high temperatures. beilstein-journals.org
Continuous Flow Synthesis: Flow chemistry presents significant advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. The synthesis of piperidin-4-one-based compound libraries has already been demonstrated using continuous flow reactors. researchgate.net Applying this technology to the synthesis of this compound could lead to more efficient and automated production processes, which is particularly valuable for generating derivatives for high-throughput screening.
Green Solvents and Catalysts: A major push in sustainable chemistry is the replacement of hazardous solvents and catalysts. Research into using water, ionic liquids, or deep eutectic solvents for piperidin-4-one synthesis is gaining traction. mdpi.com Future work will likely focus on adapting the synthesis of this compound to these green solvent systems, coupled with the use of recoverable and reusable heterogeneous catalysts to minimize waste and environmental impact. nih.gov
| Synthetic Strategy | Key Advantages | Potential Application to this compound |
|---|---|---|
| Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enantioselective synthesis of chiral derivatives. |
| Photocatalysis | Uses visible light as a renewable energy source, high atom economy, novel reaction pathways. researchgate.netbeilstein-journals.org | One-pot synthesis from simple, readily available starting materials. |
| Continuous Flow Synthesis | Improved safety and scalability, precise control over reaction parameters, potential for automation. researchgate.net | Rapid synthesis of analogues for library generation and optimization. |
| Green Solvents/Catalysts | Reduced environmental impact, lower toxicity, potential for catalyst recycling. mdpi.comrsc.org | Sustainable production processes with minimal hazardous waste. |
Exploration of New Reactivity Modes and Catalytic Systems
Beyond improving its synthesis, future research will undoubtedly uncover new ways to chemically modify the this compound core. The exploration of novel reactivity modes and the development of advanced catalytic systems will be central to expanding its utility as a synthetic intermediate.
Promising areas of research are:
Asymmetric Catalysis: Achieving specific stereoisomers of substituted piperidines is crucial for their biological activity. While enzymatic methods offer one route, the development of new chiral catalysts for the asymmetric hydrogenation of pyridine (B92270) precursors or for stereodivergent reductions of the ketone functionality in this compound is a key objective. novartis.comnih.gov
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic sequences. Applying C-H activation methodologies to the piperidinone ring or the benzyl (B1604629) substituents of this compound could open up new avenues for derivatization, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.
Novel Cycloaddition Reactions: Piperidin-4-ones can serve as substrates in various cycloaddition reactions to build more complex, polycyclic systems. youtube.com Future work could explore novel [4+2] or 1,3-dipolar cycloadditions using the enone moiety within the this compound structure to generate diverse molecular scaffolds.
Advanced Catalytic Systems: The development of novel catalysts is paramount for discovering new reactivity. For instance, iridium-based photocatalysts have been used for the synthesis of fluorinated piperidines. beilstein-journals.org Similarly, Cp*Ir complexes have been shown to be effective for the N-heterocyclization of primary amines with diols to form piperidines. organic-chemistry.org Investigating the application of these and other transition-metal catalytic systems to this compound could unlock unprecedented transformations.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can provide deep insights into its properties and guide the design of new derivatives with desired functions.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are invaluable for understanding the structural and electronic properties of molecules. For piperidin-4-one derivatives, DFT has been used to determine preferred conformations, analyze molecular orbitals (HOMO-LUMO), and calculate vibrational frequencies. nih.govtandfonline.comresearchgate.net Applying DFT to this compound can elucidate the influence of the benzyl groups on the ring conformation and reactivity, providing a theoretical foundation for experimental studies. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For a library of this compound derivatives, QSAR studies could identify key structural features that are critical for a specific biological effect, thereby guiding the synthesis of more potent analogues. researchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. ijper.orgmdpi.com Molecular docking studies on this compound derivatives can help to identify potential biological targets and rationalize their mechanism of action at the molecular level. nih.govnih.gov This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.
| Computational Method | Predicted Properties | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, conformational stability, electronic structure, vibrational spectra. nih.govresearchgate.net | Fundamental understanding of structure and reactivity. |
| QSAR | Correlation of structural features with biological activity. nih.gov | Design of more potent and selective bioactive compounds. |
| Molecular Docking | Binding modes to biological targets, prediction of binding affinity. nih.gov | Identification of potential therapeutic targets and mechanism of action. |
Integration of this compound in Complex Molecular Architectures
The true value of a chemical building block lies in its ability to be incorporated into larger, more complex molecules with novel functions. This compound is an excellent scaffold for the construction of intricate molecular architectures.
Future directions in this area include:
Spirocyclic Compounds: The ketone functionality of this compound is an ideal handle for the synthesis of spirocycles, which are three-dimensional structures with significant interest in medicinal chemistry due to their conformational rigidity and novelty. nih.gov Reactions at the carbonyl group can be used to construct spiro-oxindoles, spiro-pyrrolidines, and other heterocyclic systems. ua.esbeilstein-journals.org
Fused Heterocyclic Systems: The piperidinone ring can also serve as a foundation for building fused heterocyclic systems. Through carefully designed reaction sequences, additional rings can be annulated to the piperidinone core, leading to novel polycyclic structures with potentially unique biological properties.
Peptidomimetics and Scaffolds for Drug Discovery: The piperidine (B6355638) ring is a common motif in many pharmaceuticals. This compound can be used as a constrained scaffold to mimic peptide turns or to present the benzyl groups in a defined spatial orientation for interaction with biological receptors. Its derivatization can lead to new classes of compounds with applications as anticancer, antiviral, or CNS-acting agents. nih.govnih.govrsc.org
Natural Product Synthesis: The piperidine core is present in numerous alkaloids and other natural products. This compound could serve as a key intermediate in the total synthesis of complex natural products or their analogues, providing a platform for exploring structure-activity relationships. nih.gov
Q & A
Q. What are the standard synthetic routes for 3,5-dibenzylpiperidin-4-one, and how is structural purity ensured?
The synthesis typically involves a Claisen-Schmidt condensation reaction between benzaldehyde derivatives and a piperidin-4-one precursor under basic conditions. For example, a method reported for analogous compounds involves reacting 4-piperidone with benzaldehyde in methanol under sodium hydroxide catalysis, followed by neutralization and recrystallization . Structural confirmation is achieved via single-crystal X-ray diffraction (SCXRD), which provides precise bond lengths, angles, and ring conformations (e.g., envelope conformation in piperidine rings with puckering parameters Q = 0.556 Å) . Complementary techniques like NMR spectroscopy and mass spectrometry validate molecular identity and purity .
Q. How does the crystal structure of this compound derivatives influence their physicochemical properties?
The compound’s crystal packing often involves intermolecular hydrogen bonds (e.g., C–H···O interactions) and π-π stacking between aromatic rings, which stabilize the lattice and affect solubility . For instance, in (3E,5E)-3,5-dibenzylidene derivatives, the dihedral angle between benzylidene substituents (8.5°) and the envelope conformation of the piperidine ring can modulate intermolecular interactions, impacting crystallization behavior . SCXRD data also reveal deviations from planarity (e.g., N1 atom displacement by 0.738 Å), which may influence reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of this compound derivatives with diverse substituents?
Optimization involves tuning solvent polarity , temperature , and catalyst loading . For example, methanol as a solvent under mild basic conditions (30% NaOH) promotes efficient condensation of benzaldehyde with 4-piperidone derivatives, achieving yields >70% . Substituent effects are critical: electron-withdrawing groups on the aldehyde (e.g., 4-chloro) may require prolonged reaction times (5–8 hours) compared to electron-donating groups . Kinetic studies and HPLC monitoring are recommended to track intermediate formation and avoid over-alkylation .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
Discrepancies in bioactivity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, incubation times) or stereochemical variations . For example, (3R,5S)-stereoisomers exhibit distinct receptor-binding profiles compared to their (3S,5R) counterparts due to spatial arrangement of substituents . To reconcile contradictions:
Q. How do substituents on the benzylidene groups modulate the compound’s pharmacological potential?
Substituents like methoxy or halogens (e.g., 3,4,5-trimethoxy) enhance lipophilicity and blood-brain barrier penetration , as seen in analogs with trimethoxyphenyl groups showing CNS activity . Quantitative Structure-Activity Relationship (QSAR) models indicate that electron-donating groups at the para position increase affinity for enzymes like acetylcholinesterase, while meta-substituents may reduce toxicity . Advanced synthesis routes (e.g., Suzuki coupling) enable precise introduction of substituents for structure-activity studies .
Methodological Considerations
Q. What analytical techniques are critical for characterizing dynamic equilibria in this compound solutions?
- Variable-temperature NMR : Detects keto-enol tautomerism by observing shifts in carbonyl (C=O) and enolic (C–OH) proton signals .
- UV-Vis spectroscopy : Monitors conjugation changes in benzylidene groups under pH variations .
- High-resolution mass spectrometry (HRMS) : Confirms the presence of tautomeric forms via exact mass matching .
Q. How can researchers mitigate synthetic challenges such as byproduct formation during large-scale synthesis?
- Stepwise purification : Use column chromatography to isolate intermediates before cyclization .
- Flow chemistry : Enhances heat/mass transfer, reducing side reactions like over-alkylation .
- In situ monitoring : Employ FT-IR spectroscopy to track carbonyl intermediate formation and adjust reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
